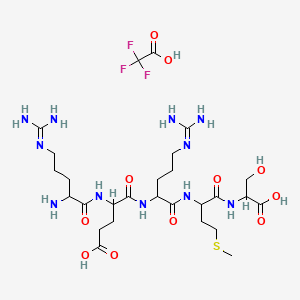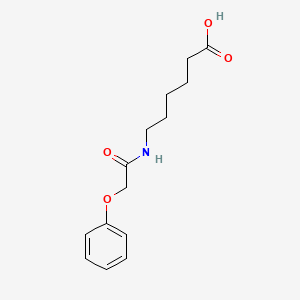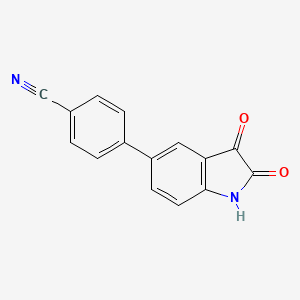
4-(2,3-Dioxoindolin-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dioxoindolin-5-yl)benzonitrile is an organic compound with the molecular formula C15H8N2O2 and a molecular weight of 248.241 g/mol . This compound is characterized by the presence of an indole moiety fused with a benzonitrile group, making it a significant molecule in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dioxoindolin-5-yl)benzonitrile typically involves the reaction of isatin derivatives with benzonitrile under specific conditions. One common method includes the use of a condensation reaction where isatin reacts with benzonitrile in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzonitrile derivatives, including this compound, often employs green chemistry approaches. For instance, the use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These methods not only improve the yield but also reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dioxoindolin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, primary amines, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(2,3-Dioxoindolin-5-yl)benzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,3-Dioxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Dihydro-4-methyl-5-oxo-1,3,4-oxadiazol-2-yl)benzonitrile: This compound shares a similar benzonitrile structure but differs in the presence of an oxadiazole ring.
Indoline-2,3-dione derivatives: These compounds have a similar indole moiety but vary in their substituents and functional groups.
Uniqueness
4-(2,3-Dioxoindolin-5-yl)benzonitrile is unique due to its specific combination of an indole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H8N2O2 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
4-(2,3-dioxo-1H-indol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H8N2O2/c16-8-9-1-3-10(4-2-9)11-5-6-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |
Clé InChI |
WSTKXOBIOIHHBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)NC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-](/img/structure/B15095996.png)
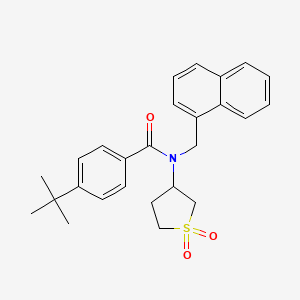
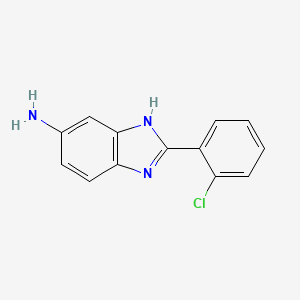
![3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15096011.png)
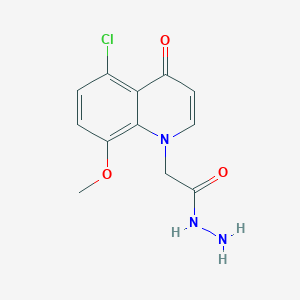
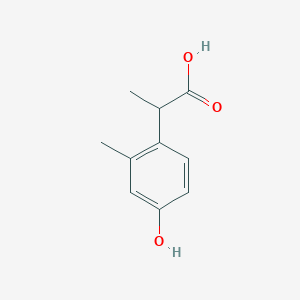
![methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate](/img/structure/B15096030.png)
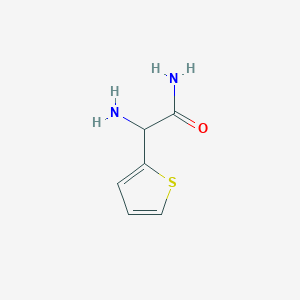
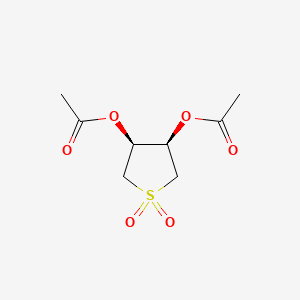
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
